Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid
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Overview
Description
Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tolyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Tolyl Group: The tolyl group is introduced via a substitution reaction, often using a tolyl halide and a suitable base.
Protection with Boc Group: The Boc protecting group is added to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.
Industry: The compound may be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways. The presence of the Boc protecting group can also affect the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid
- Trans-1-Boc-4-(4-trifluoromethylphenyl)-pyrrolidine-3-carboxylic acid
Uniqueness
Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is unique due to the specific positioning of the tolyl group and the presence of the Boc protecting group. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNRQXFHZCACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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